molecular formula C18H17NO3 B5289673 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate

Cat. No.: B5289673
M. Wt: 295.3 g/mol
InChI Key: TZKDHCCFFCZXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

The synthesis of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate typically involves a multi-step process. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the 2-methyl group and the carbonyl functionality. The final step involves the esterification of the phenyl acetate group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate include other indole derivatives such as:

Properties

IUPAC Name

[4-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-11-15-5-3-4-6-17(15)19(12)18(21)14-7-9-16(10-8-14)22-13(2)20/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKDHCCFFCZXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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